Comparative Antitumor Potency: Benzoxazole vs. Benzothiazole Core in Breast Cancer Cell Lines
In a direct head-to-head comparison, the benzoxazole derivative 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole (12d) demonstrated submicromolar potency against both MCF-7 and MDA-MB-468 breast cancer cell lines, but it was significantly less potent than its benzothiazole counterpart, PMX 610 (compound 5) [1]. This highlights the core heterocycle's impact on antitumor efficacy, with the benzoxazole scaffold providing a distinct, albeit less potent in this specific assay, activity profile that is valuable for understanding structure-activity relationships and for developing less cytotoxic probes or agents with a different therapeutic window.
| Evidence Dimension | Anticancer Activity (GI50) |
|---|---|
| Target Compound Data | 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole (12d): Submicromolar GI50 |
| Comparator Or Baseline | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, 5): Significantly lower GI50 (more potent) |
| Quantified Difference | Both compounds achieved submicromolar GI50 values, but PMX 610 was consistently more potent (numerical fold-difference not explicitly reported in abstract, described as 'none of the new compounds approached 5 in terms of antitumor potency') |
| Conditions | In vitro cytotoxicity assay against MCF-7 and MDA-MB-468 breast cancer cell lines |
Why This Matters
This direct comparison quantifies the functional consequence of the benzoxazole vs. benzothiazole core, guiding researchers to select this compound for applications where the benzoxazole's distinct potency profile is desired over the more potent benzothiazole.
- [1] Aiello, S., et al. Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 2008, 51(16), 5135-5139. View Source
